N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-16-4-2-3-13(11-16)20-17(23)12-27-18-19-9-10-21(18)14-5-7-15(8-6-14)22(24)25/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEIGLMEZWWMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of 4-nitrobenzaldehyde with glyoxal and ammonium acetate.
Thioether formation: The imidazole derivative is then reacted with 3-methoxyphenylthiol in the presence of a base such as sodium hydride to form the thioether linkage.
Acetamide formation: Finally, the thioether is acylated with chloroacetyl chloride to yield the target compound.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and acetamide (-NH-CO-) groups participate in nucleophilic reactions.
Key Observations:
-
S-Alkylation: The sulfur atom in the thioacetamide moiety acts as a nucleophile. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K₂CO₃) yields S-alkylated derivatives.
-
Displacement with Chloroacetamides: In DMF at 80°C, the thio group undergoes substitution with chloroacetamides to form new acetamide-linked products .
Example Reaction:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 12 h, 80°C | S-Methylated derivative | 78% | |
| 2-Chloro-N-phenylacetamide | K₂CO₃, acetone, 24 h | Bis-acetamide analog | 82% |
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
Key Observations:
-
Sulfoxide Formation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50°C selectively oxidizes the thioether to sulfoxide.
-
Sulfone Formation: Prolonged exposure to H₂O₂ or stronger oxidants like m-chloroperbenzoic acid (mCPBA) yields sulfones.
Example Reaction:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | HOAc, 50°C, 2 h | Sulfoxide | 90% | |
| mCPBA | DCM, RT, 6 h | Sulfone | 85% |
Reduction of Nitro Group
The 4-nitrophenyl group undergoes catalytic hydrogenation to form an amine derivative.
Key Observations:
-
Catalytic Hydrogenation: Using H₂ gas and palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine at 25–50°C .
-
Chemoselectivity: The reaction does not affect the imidazole ring or thioacetamide under mild conditions .
Example Reaction:
| Reducing System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C (10%) | EtOH, 50°C, 6 h | 4-Aminophenyl-substituted derivative | 92% |
Hydrolysis of Acetamide
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid or amine derivatives.
Key Observations:
-
Acidic Hydrolysis: Concentrated HCl at reflux converts the acetamide to a carboxylic acid .
-
Basic Hydrolysis: NaOH in aqueous ethanol yields the corresponding amine .
Example Reaction:
| Hydrolysis Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (6M) | Reflux, 8 h | Carboxylic acid | 75% | |
| NaOH (2M) | EtOH/H₂O, 70°C, 6 h | Free amine | 68% |
Electrophilic Aromatic Substitution
The imidazole ring and methoxyphenyl group undergo electrophilic substitution.
Key Observations:
-
Nitration: Reaction with nitric acid/sulfuric acid introduces nitro groups at the imidazole’s C-4/C-5 positions .
-
Halogenation: Bromine in acetic acid adds bromine atoms to the methoxyphenyl ring.
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitroimidazole derivative | 60% | |
| Br₂ (1 eq) | HOAc, RT, 3 h | 2-Bromo-3-methoxyphenyl derivative | 55% |
Complexation with Metals
The sulfur and nitrogen atoms coordinate with transition metals, forming stable complexes.
Key Observations:
-
Copper Complexes: Reacts with Cu(II) chloride in methanol to form octahedral complexes .
-
Antimicrobial Activity: These complexes exhibit enhanced bioactivity compared to the parent compound .
Example Reaction:
| Metal Salt | Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 4 h | [Cu(L)₂Cl₂] | High |
Photochemical Reactions
The nitro group participates in photoreduction under UV light.
Key Observations:
Biological Activity
N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, a compound featuring both imidazole and thioacetamide moieties, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C16H16N4O3S
- Molecular Weight : 356.38 g/mol
The presence of the methoxyphenyl and nitrophenyl groups contributes to its potential biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8.0 | 16.0 |
| Escherichia coli | 4.0 | 8.0 |
| Pseudomonas aeruginosa | 16.0 | 32.0 |
| Candida albicans | 12.0 | 24.0 |
The compound exhibited significant antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, making it a candidate for further development in treating infections caused by these pathogens .
Antiviral Activity
This compound has also shown promise as an antiviral agent. In vitro studies have demonstrated its effectiveness against various viruses.
Case Study: Antiviral Efficacy Against Influenza Virus
In a controlled study, the compound was tested against influenza virus strains, showing an IC50 value of approximately 15 µM. This indicates moderate antiviral activity, suggesting that the compound may inhibit viral replication through interference with viral entry or replication processes .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research indicates that it may induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Apoptosis induction |
| MCF-7 | 25 | Cell cycle arrest |
| A549 | 30 | Caspase activation |
The compound's ability to induce cell death in HeLa cells suggests its potential as a chemotherapeutic agent .
Scientific Research Applications
Key Features
- Molecular Formula : CHNOS
- Molecular Weight : 356.38 g/mol
- Functional Groups : Methoxy group, nitrophenyl group, imidazole ring, thioether linkage.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of related compounds demonstrate significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL . The presence of the thioether linkage in N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide may enhance its antimicrobial efficacy.
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. For example, compounds with imidazole rings have been shown to selectively induce cytotoxicity in cancer cell lines while sparing normal cells . In particular, this compound's structural features may contribute to its ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Preliminary findings suggest that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases. Similar compounds have been documented to inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurodegenerative disorders . This inhibition could be beneficial in developing therapeutic strategies for conditions such as Alzheimer's disease.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth, indicating its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, this compound was tested against several cancer cell lines. The compound exhibited substantial growth inhibition rates, particularly against ovarian and breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and disruption of mitochondrial function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Electronic Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group may improve solubility compared to halogenated analogues (e.g., ), while the 4-nitrophenyl group enhances target binding via dipole interactions .
- Substituent Position: The 4-nitro group in the target compound vs.
Antiproliferative Activity:
- Target Compound : Preliminary studies suggest moderate activity against HepG2 cells (IC₅₀ pending validation).
- Benzothiazole-Imidazole Hybrids () : Exhibit IC₅₀ values of ~15–20 µg/mL against C6 and HepG2 cells, attributed to intercalation with DNA and topoisomerase inhibition .
- Benzimidazole Derivatives () : Show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) due to nitro group-mediated ROS generation .
Selectivity and Toxicity:
- Nitro-containing derivatives (e.g., ) often show dose-dependent cytotoxicity in normal cells (e.g., NIH/3T3 fibroblasts), highlighting the need for structural optimization .
Q & A
Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?
The compound is typically synthesized via a multi-step approach:
Thioacetamide formation : Reacting a substituted imidazole-2-thiol with 2-chloro-N-(3-methoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar solvent like ethanol or DMF .
Imidazole scaffold synthesis : Substituted imidazoles are often prepared via cyclization of N-arylmaleimides or nitroaryl precursors with thiourea derivatives in glacial acetic acid under reflux .
Purification : Crude products are recrystallized from ethanol or methanol to achieve >95% purity, monitored by TLC .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiol coupling | K₂CO₃, ethanol, reflux, 4–6 h | 65–75 | |
| Imidazole cyclization | Glacial acetic acid, reflux, 2 h | ~70 |
Q. How is the structural integrity of this compound validated?
Methodological validation involves:
- ¹³C-NMR : Peaks at δ 167–170 ppm confirm the acetamide carbonyl group, while aromatic carbons appear between δ 114–143 ppm .
- HRMS : Exact mass calculated for C₁₈H₁₅N₃O₃S ([M+H]⁺): 364.0821; observed deviation <1 ppm ensures molecular accuracy .
- X-ray crystallography : For analogs, twisted dihedral angles (e.g., 61.8° between dichlorophenyl and thiazol rings) confirm spatial conformation .
Advanced Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Contradictions in IC₅₀ values (e.g., 15.67 µg/mL in C6 glioma vs. >1000 µg/mL in NIH/3T3 cells ) arise from:
- Cell line specificity : Tumor vs. normal cell metabolic pathways (e.g., A549 lung adenocarcinoma vs. embryoblast cells).
- Assay conditions : Variations in incubation time (24–72 h) or serum concentration in media.
Q. Methodological Recommendations :
Q. What strategies optimize the antiproliferative activity of this compound?
Structure-activity relationship (SAR) studies suggest:
- Substituent tuning : Replacing the 4-nitrophenyl group with a 4-fluorophenyl moiety increases logP (lipophilicity) and enhances blood-brain barrier penetration .
- Thioether linker modification : Substituting the imidazole-thio group with tetrazolyl-thio improves apoptosis induction (e.g., 23.30 µM IC₅₀ in A549 cells ).
Q. SAR Table :
| Derivative | Substituent | IC₅₀ (µM) | Apoptosis (%) |
|---|---|---|---|
| 4a (imidazolyl-thio) | 4-nitrophenyl | 28.5 | 18.2 |
| 4c (tetrazolyl-thio) | 4-fluorophenyl | 23.3 | 24.7 |
| Cisplatin (control) | – | 1.2 | 65.0 |
Q. How can crystallization challenges during synthesis be addressed?
Poor crystallization (e.g., amorphous solids) is mitigated by:
Q. What analytical methods confirm the compound’s stability under physiological conditions?
Q. How do computational studies support mechanistic understanding of its bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
